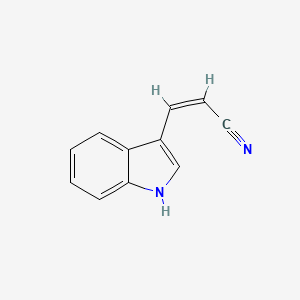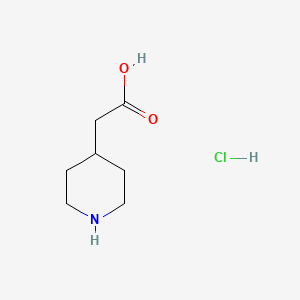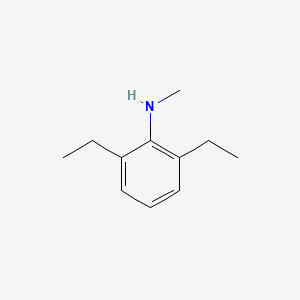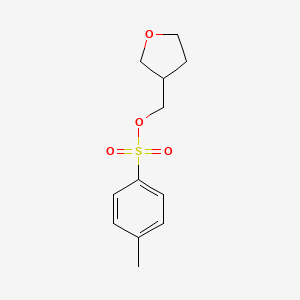
Éster tetrahidrofurfuril del ácido 4-toluensulfónico
Descripción general
Descripción
Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester (TSFTE) is an ester of toluene-4-sulfonic acid and tetrahydrofuran-3-ylmethyl alcohol. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. TSFTE is widely used in the synthesis of organic compounds, as well as in the production of pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers and in the manufacture of other chemicals.
Aplicaciones Científicas De Investigación
Etiquetado fluorescente de ácidos grasos
Este compuesto se ha utilizado como un nuevo reactivo de etiquetado fluorescente, particularmente para la determinación sensible de ácidos grasos libres en muestras biológicas. Ha demostrado eficacia en el etiquetado de ácidos grasos que van de C5 a C30. Los ácidos grasos etiquetados se pueden analizar de manera eficiente mediante cromatografía líquida de alta resolución con detección de fluorescencia .
Química analítica
En el campo de la química analítica, el compuesto sirve como un agente derivatizante que mejora la detección y cuantificación de analitos con baja fluorescencia natural. Esta aplicación es crucial para el análisis de trazas donde se requiere una alta sensibilidad .
Estudios biológicos
El papel del compuesto en el etiquetado de ácidos grasos es significativo para los estudios biológicos, ya que los ácidos grasos son elementos estructurales esenciales de las membranas biológicas y desempeñan funciones importantes en diversas funciones fisiológicas .
Ciencia de los alimentos y la nutrición
Dada su capacidad para etiquetar ácidos grasos, este compuesto se puede utilizar en la ciencia de los alimentos para analizar el contenido de ácidos grasos en productos alimenticios, lo cual es importante para el análisis nutricional y el control de calidad de los alimentos .
Investigación farmacéutica
En la investigación farmacéutica, el compuesto se puede utilizar para estudiar el metabolismo de los ácidos grasos y sus derivados, lo cual es relevante para el desarrollo de fármacos que se dirigen a las vías metabólicas relacionadas con los ácidos grasos .
Pruebas ambientales
La aplicación del compuesto se extiende a las pruebas ambientales, donde se puede utilizar para detectar y medir ácidos grasos en muestras ambientales, lo que proporciona información sobre los procesos de biodegradación y los niveles de contaminación .
Propiedades
IUPAC Name |
oxolan-3-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-9-11-6-7-15-8-11/h2-5,11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBVZUYOFJWGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15833-63-3 | |
| Record name | 3-Furanmethanol, tetrahydro-, 3-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Q & A
Q1: What is the significance of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester in pharmaceutical chemistry?
A1: Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester, also known as {(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate, is a crucial intermediate in the synthesis of Posaconazole [, ]. Posaconazole is a triazole antifungal medication used to treat serious fungal infections, particularly in individuals with weakened immune systems []. This highlights the compound's importance in medicinal chemistry and drug development.
Q2: Are there any known genotoxic concerns associated with Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester?
A2: Research indicates that Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is classified as a genotoxic impurity in Posaconazole []. Genotoxic impurities are substances that can potentially damage DNA, leading to mutations and potentially increasing the risk of cancer. This classification underscores the need for rigorous quality control during Posaconazole manufacturing to ensure these impurities are kept below acceptable limits.
Q3: How is the presence of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester controlled during Posaconazole production?
A3: A highly sensitive and specific method employing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has been developed and validated to detect Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester in Posaconazole []. This method allows for the accurate quantification of this genotoxic impurity, ensuring its levels remain within the stringent limits set by regulatory agencies like the FDA.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

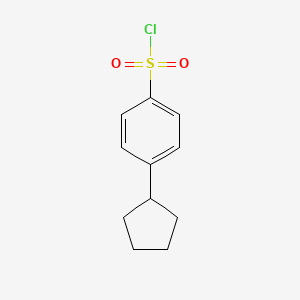
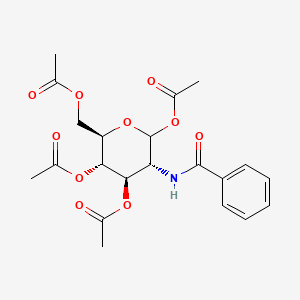
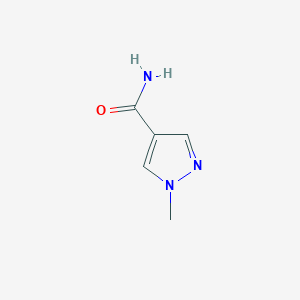
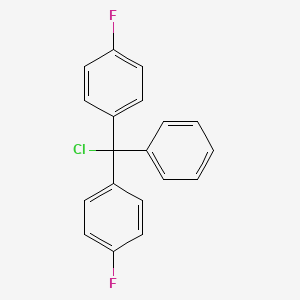
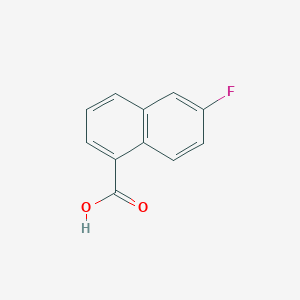
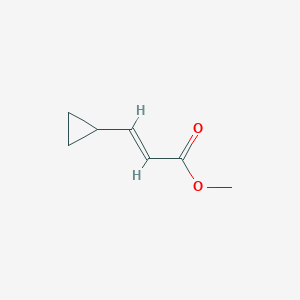
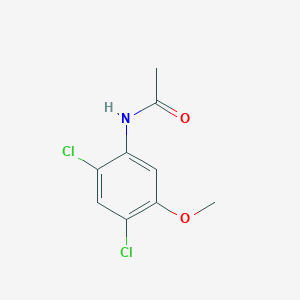
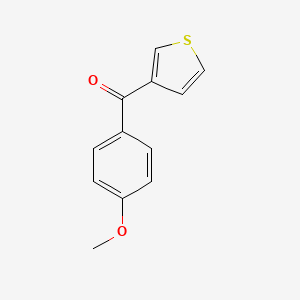
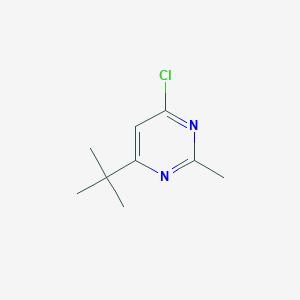
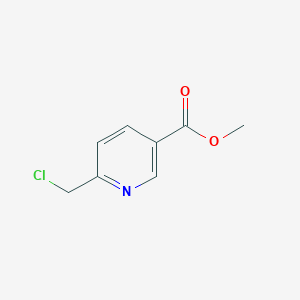
![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
